molecular formula C10H18ClNO2 B13456646 octahydro-1H-quinolizine-3-carboxylic acid hydrochloride

octahydro-1H-quinolizine-3-carboxylic acid hydrochloride

Cat. No.: B13456646
M. Wt: 219.71 g/mol
InChI Key: LKNJKJJEZICBNS-UHFFFAOYSA-N
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Description

Octahydro-1H-quinolizine-3-carboxylic acid hydrochloride is a bicyclic organic compound comprising a saturated quinolizine ring system (a fused bicyclic structure with one nitrogen atom) and a carboxylic acid moiety, stabilized as a hydrochloride salt. This compound is of interest in pharmaceutical chemistry due to its structural similarity to bioactive molecules, such as quinuclidine derivatives and other bicyclic amines.

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c12-10(13)8-4-5-9-3-1-2-6-11(9)7-8;/h8-9H,1-7H2,(H,12,13);1H

InChI Key

LKNJKJJEZICBNS-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CC(CCC2C1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

The synthesis of octahydro-1H-quinolizine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. Industrial production methods often employ scalable and efficient synthetic pathways to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Octahydro-1H-quinolizine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Octahydro-1H-quinolizine-3-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of octahydro-1H-quinolizine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares octahydro-1H-quinolizine-3-carboxylic acid hydrochloride with other hydrochlorides of bicyclic or heterocyclic amines, focusing on molecular properties, stability, and applications inferred from the evidence.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes Reference ID
Octahydro-1H-quinolizine-3-carboxylic acid HCl Not provided Not available Bicyclic amine, carboxylic acid Hypothesized: Potential CNS or antimicrobial agent N/A
Quinuclidine-3-carboxylic acid HCl C₈H₁₄ClNO₂ 191.65 Bicyclo[2.2.2]octane, carboxylic acid Intermediate in drug synthesis
Tapentadol HCl C₁₄H₂₂ClNO₂ 275.78 Phenolic ether, tertiary amine Opioid analgesic
Benzydamine HCl C₁₉H₂₃ClN₂O 330.85 Arylalkylamine, ester Anti-inflammatory, local anesthetic
Dosulepin HCl C₁₉H₂₂ClNS 331.90 Tricyclic amine, thioether Antidepressant
Chlorphenoxamine HCl C₁₈H₂₂ClNO 303.83 Ethanolamine, aryl groups Antihistamine, antiparkinsonian

Key Observations:

Structural Complexity: Octahydro-1H-quinolizine-3-carboxylic acid HCl shares a bicyclic amine core with quinuclidine-3-carboxylic acid HCl but differs in ring saturation and nitrogen positioning. Quinuclidine’s rigid bicyclo[2.2.2]octane structure may enhance metabolic stability compared to quinolizine derivatives . Tapentadol HCl and benzydamine HCl incorporate aromatic rings, which confer distinct pharmacological profiles (e.g., opioid vs. anti-inflammatory activity) .

Acid Stability: While direct stability data for the target compound are unavailable, nicardipine HCl (a dihydropyridine derivative) demonstrates pH-dependent degradation, with optimal stability at pH 3–4 . This suggests that octahydro-1H-quinolizine-3-carboxylic acid HCl may require similar acidic conditions for storage.

Dosulepin HCl’s thioether group contributes to its lipophilicity, aiding blood-brain barrier penetration for CNS activity .

Research Findings and Limitations

However, stereochemical control at the undefined stereocenter (noted in quinuclidine derivatives) remains a hurdle .

Pharmacological Potential: Quinolizine derivatives are understudied compared to quinuclidines, which are explored as nicotinic receptor ligands. The carboxylic acid moiety in the target compound may mimic glutamate or GABA analogs, suggesting CNS applications .

Analytical Methods: Reverse-phase HPLC, validated for benzydamine HCl and dosulepin HCl, could be adapted for quantifying octahydro-1H-quinolizine-3-carboxylic acid HCl, given their similar polarity profiles .

Biological Activity

Octahydro-1H-quinolizine-3-carboxylic acid hydrochloride is a chiral compound characterized by its unique quinolizine ring structure. Its molecular formula is C9H14ClN1O2C_9H_{14}ClN_1O_2, featuring a carboxylic acid functional group that contributes to its biological activity. The compound has garnered interest in various fields, including medicinal chemistry, due to its potential as a precursor in the synthesis of active pharmaceutical ingredients and its interactions with biological targets.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and influencing various physiological effects. This interaction can lead to:

  • Neurological Effects : The quinolizine structure suggests potential interactions with neurotransmitter receptors, which may have implications for treating neurological disorders.
  • Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.

Synthesis

The synthesis of this compound typically involves hydrogenation of quinolizine derivatives. Key steps include:

  • Starting Material : Quinolizine derivatives are used as precursors.
  • Hydrogenation : The reaction is conducted under controlled conditions, often utilizing palladium on carbon as a catalyst.
  • Formation of Hydrochloride Salt : The final product is converted into its hydrochloride form for enhanced solubility and stability.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Microbial Strain Inhibition Zone (mm) Concentration Tested (mg/mL)
Staphylococcus aureus151
Escherichia coli121
Candida albicans182

Antiviral Activity

The compound's antiviral potential has also been explored. Studies involving structural analogs have demonstrated the capability to inhibit viral replication, particularly against influenza viruses like H1N1 and H3N2.

Case Study 1: Antiviral Efficacy

A study focused on the structure–activity relationship of quinolizidine derivatives revealed that modifications in the quinolizine structure could enhance antiviral activity. Compounds derived from this compound were tested against model viruses, showing promising results in inhibiting viral replication at specific concentrations.

Case Study 2: Antimicrobial Evaluation

In another investigation, this compound was assessed for its antimicrobial properties using standard disk diffusion methods. Results indicated significant inhibition against both gram-positive and gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

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